

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate*

Cat. No.: B609699

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also identified as O4I2, is a small molecule of significant interest in the field of stem cell biology. It has been identified as a potent inducer of Octamer-binding transcription factor 4 (Oct3/4), a master regulator of pluripotency.^[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.

Core Properties

This section details the fundamental physicochemical properties of **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate**.

Chemical Identity

Property	Value
IUPAC Name	Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
Synonyms	O4I2, 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid ethyl ester
CAS Number	165682-93-9
Molecular Formula	C ₁₂ H ₁₁ ClN ₂ O ₂ S
Molecular Weight	282.75 g/mol
Canonical SMILES	CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)Cl
InChI Key	ULUBAPWNHROTEU-UHFFFAOYSA-N

Physicochemical Data

Quantitative data for the target compound is summarized below. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental values for properties like melting point and detailed spectroscopic data are not readily available in the public domain. Data for the closely related compound, Ethyl 2-aminothiazole-4-carboxylate, is provided for reference where specific data for the title compound is unavailable.

Property	Value	Reference Compound Data (Ethyl 2-aminothiazole-4-carboxylate)
Appearance	White to beige solid powder.	Pale yellow powder. [2]
Melting Point	Not available	177-181 °C [3]
Boiling Point	Not available	Not available
Solubility	Soluble in DMSO.	Not available
pKa	Not available	Not available

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** is not widely published. The following sections provide predicted data and reference spectra for a related compound to offer insight into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Specific experimental data for **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** is not available.
- ^{13}C NMR: Specific experimental data for **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** is not available.

Infrared (IR) Spectroscopy

- Specific experimental data for **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** is not available.

Mass Spectrometry

- Predicted Monoisotopic Mass: 282.02298 Da.[\[4\]](#)

Experimental Protocols

The synthesis of **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate** can be achieved through the Hantzsch thiazole synthesis. This method involves the reaction of an α -haloketone with a thiourea derivative.

Synthesis of Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate

Materials:

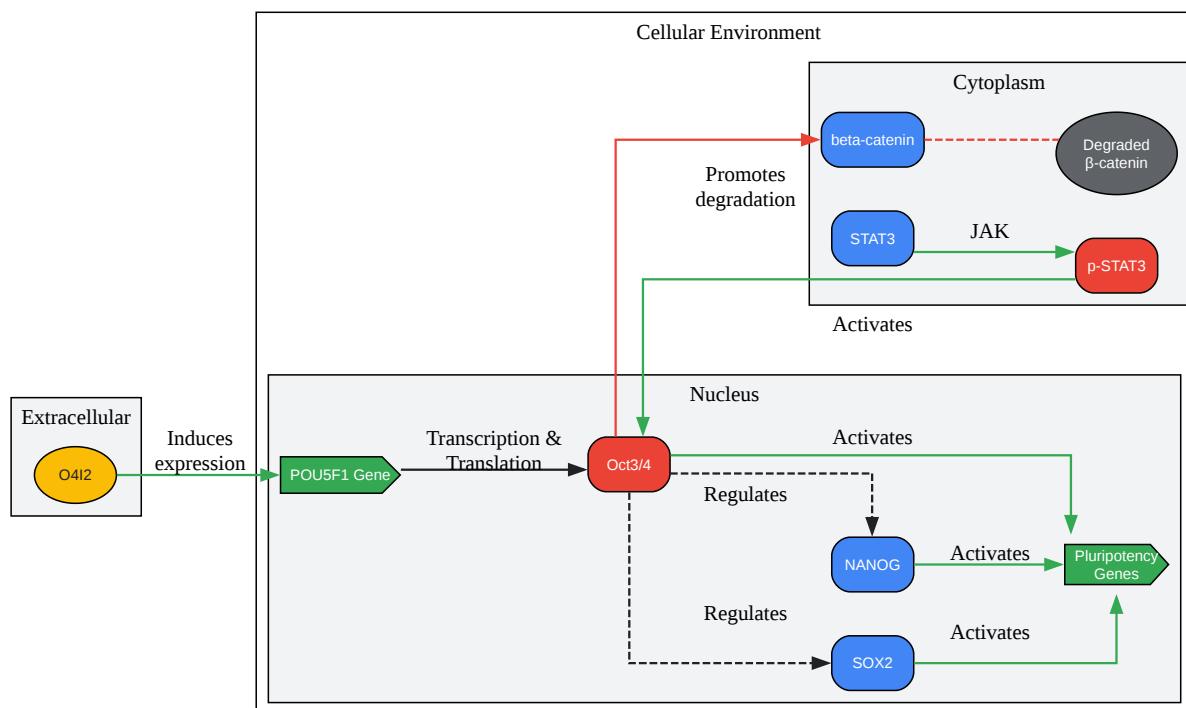
- Ethyl bromopyruvate
- 1-(4-chlorophenyl)thiourea

- Ethanol (absolute)
- Sodium bicarbonate

Procedure:

- Dissolve 1-(4-chlorophenyl)thiourea (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature with constant stirring.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
- The resulting precipitate is collected by vacuum filtration.
- Wash the crude product with cold water and then a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate**.

Biological Activity and Signaling Pathways

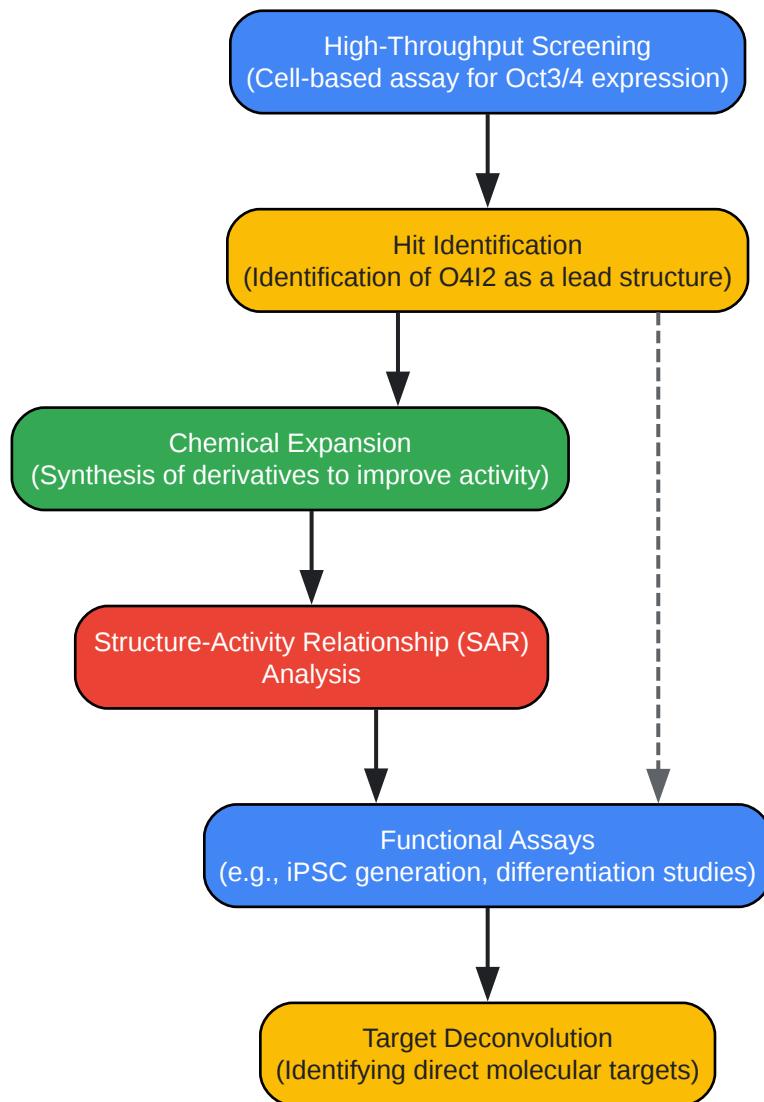

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, or O4I2, is a potent inducer of the transcription factor Oct3/4. Oct3/4 is a cornerstone of pluripotency in embryonic stem cells and is crucial for the generation of induced pluripotent stem cells (iPSCs).

Mechanism of Action

O4I2 promotes the expression of the POU5F1 gene, which encodes the Oct3/4 protein. The upregulation of Oct3/4 is a key step in maintaining the self-renewal and pluripotent state of stem cells.

Oct3/4 Signaling Network

Oct3/4 functions within a complex transcriptional regulatory network to maintain pluripotency. It interacts with other key transcription factors such as SOX2 and NANOG. Furthermore, the Oct3/4 pathway is known to intersect with other major signaling pathways, including the Wnt/β-catenin and JAK/STAT pathways.^{[5][6]} For instance, Oct-3/4 can modulate Wnt pathway activity by promoting the degradation of nuclear β-catenin.^[5]



[Click to download full resolution via product page](#)

Caption: O4I2 induces Oct3/4 expression, impacting pluripotency networks.

Experimental and Logical Workflows

The discovery and characterization of small molecule modulators like O4I2 typically follow a structured workflow, from initial screening to functional validation.

[Click to download full resolution via product page](#)

Caption: Workflow for discovery and validation of O4I2.

Conclusion

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O412) is a valuable chemical tool for researchers studying pluripotency and cellular reprogramming. Its ability to induce Oct3/4 expression opens avenues for the development of new methods for generating iPSCs, which have broad applications in regenerative medicine and disease modeling. Further research is warranted to fully elucidate its detailed physicochemical properties, mechanism of action, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. glpbio.com [glpbio.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]
- 5. Oct-3/4 regulates stem cell identity and cell fate decisions by modulating Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- To cite this document: BenchChem. [Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609699#ethyl-2-4-chlorophenyl-amino-thiazole-4-carboxylate-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com